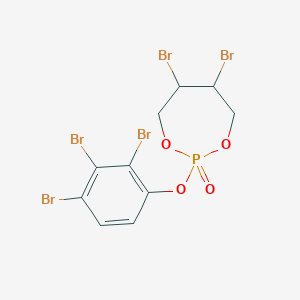
Formyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formyl azide is an organic compound with the chemical formula CHN3O. It is a member of the azide family, characterized by the presence of the azide functional group (-N3). This compound is a highly reactive and potentially explosive compound, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formyl azide can be synthesized through several methods. One common approach involves the reaction of formyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition of the product. Another method involves the oxidation of hydrazoic acid with formic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its instability and potential hazards. when produced, it is typically done in small batches under strict safety protocols. The production process involves careful control of temperature and pressure to minimize the risk of explosion .
Chemical Reactions Analysis
Types of Reactions: Formyl azide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and nitrogen gas.
Reduction: It can be reduced to formamide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like acetonitrile.
Major Products Formed:
Oxidation: Formic acid and nitrogen gas.
Reduction: Formamide.
Substitution: Various substituted formyl compounds depending on the nucleophile used.
Scientific Research Applications
Formyl azide has several applications in scientific research:
Mechanism of Action
Formyl azide exerts its effects primarily through its highly reactive azide group. The azide group can undergo nucleophilic substitution, releasing nitrogen gas and forming new bonds with other molecules. This reactivity makes this compound a valuable reagent in organic synthesis, where it can introduce nitrogen atoms into various compounds .
Comparison with Similar Compounds
Hydrazoic Acid (HN3): Like formyl azide, hydrazoic acid contains the azide group and is highly reactive. it is more commonly used as a precursor to other azides.
Acyl Azides: These compounds contain the azide group attached to an acyl group. They are used in similar reactions as this compound but have different reactivity profiles.
Organic Azides: A broad class of compounds containing the azide group.
Uniqueness of this compound: this compound is unique due to its specific structure, which combines the formyl group with the azide group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
64407-42-7 |
|---|---|
Molecular Formula |
CHN3O |
Molecular Weight |
71.039 g/mol |
IUPAC Name |
formyl azide |
InChI |
InChI=1S/CHN3O/c2-4-3-1-5/h1H |
InChI Key |
XJRPXNWUCVZVJP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)

![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)



![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)

![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)

